molecular formula C17H15FO4 B168617 Dibenzyl 2-fluoromalonate CAS No. 133384-81-3

Dibenzyl 2-fluoromalonate

Cat. No. B168617
CAS RN: 133384-81-3
M. Wt: 302.3 g/mol
InChI Key: FWNITJYYNOTRCY-UHFFFAOYSA-N
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Description

Dibenzyl 2-fluoromalonate is a chemical compound with the molecular formula C17H15FO4 . It is used in various chemical reactions and has a molecular weight of 302.30 g/mol .


Synthesis Analysis

Dibenzyl 2-fluoromalonate can be synthesized from diethyl 2-fluoromalonate ester, which is utilized as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives .


Molecular Structure Analysis

The molecular structure of Dibenzyl 2-fluoromalonate consists of 17 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms . The InChI string representation of its structure is InChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 .


Physical And Chemical Properties Analysis

Dibenzyl 2-fluoromalonate has a molecular weight of 302.30 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 399.5±32.0 °C at 760 mmHg, and a flash point of 188.6±20.0 °C . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 8 freely rotating bonds .

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : Diethyl 2-fluoromalonate ester, a related compound, is used as a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. This involves nucleophilic aromatic substitution reactions, followed by decarboxylation, esterification, and reductive cyclisation processes (Harsanyi et al., 2014).

  • Production of Fluorinated Pharmaceuticals and Materials : The compound is involved in the synthesis of fluoropolymers and various fluorinated compounds, utilizing the biochemical machinery of living cells (Nguyen, 2017).

  • Drug Synthesis and Antitumor Activities : Dibenzyl trisulfide, another related compound, shows promise as a drug prototype with significant antitumor activities. This is reflected in the development of fluorapacin, a broad-spectrum anti-cancer molecule with a good safety profile (Murray et al., 2016).

  • Inhibitory Impact on Drug-Metabolizing Enzymes : Research indicates that dibenzyl trisulfide can significantly impact the activities of major drug-metabolizing enzymes, suggesting potential for medicinal plant-drug interactions (Murray et al., 2016).

  • Application in High Voltage Lithium Ion Batteries : Derivatives of dibenzyl 2-fluoromalonate, such as bis(trimethylsilyl) 2-fluoromalonate, are used as additives in electrolytes for high voltage lithium ion batteries, enhancing their performance and efficiency (Lyu et al., 2019).

  • Synthesis of Fluorine-containing Amino Acids : Aminomalonates react with difluoro- and chlorofluorocarbene to produce various β-fluorinated alanine derivatives, indicating the compound's utility in synthesizing fluorine-containing amino acids (Tsushima & Kawada, 1985).

properties

IUPAC Name

dibenzyl 2-fluoropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNITJYYNOTRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl 2-fluoromalonate

Synthesis routes and methods

Procedure details

A 3-neck, 5-L round-bottom flask equipped with a vacuum distillation head, a thermometer, and a magnetic stir bar was charged with dimethyl fluoromalonate (339 g assayed at 83% purity by VPC, 1.88 mol), benzyl alcohol (935 mL, 9.04 mol), toluene (846 mL), and p-toluenesulfonic acid monohydrate (21.5 g, 0.113 mol). The mixture was heated under vacuum (10-15 inches of Hg) until all of the toluene had distilled, then at 28-29 inches of Hg (water aspirator vacuum), the reaction temperature being maintained at 100° to 115° C. The progress of the reaction was monitored by 19F NMR. After a total of 7 hours, the heat was removed, and the mixture was allowed to cool, with continued stirring. When the temperature had lowered to 75° C., isopropanol (450 mL) was added. When the temperature had lowered to 55° C., hexane (1 L) was added. The product crystallized out and the mixture was placed in the freezer overnight. The product was filtered, washed with hexane (2xl L), sucked dry, and dried overnight in vacuo. The yield was 452 g (96% pure by weight). A second crop of 29 g was obtained from the combined filtrates and washings, for a total yield of 81%.
[Compound]
Name
5-L
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0 (± 1) mol
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reactant
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339 g
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reactant
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935 mL
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21.5 g
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846 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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